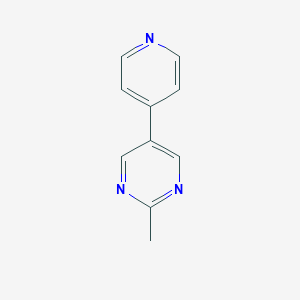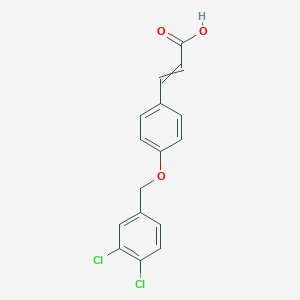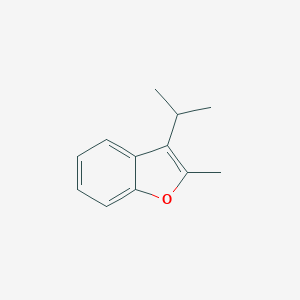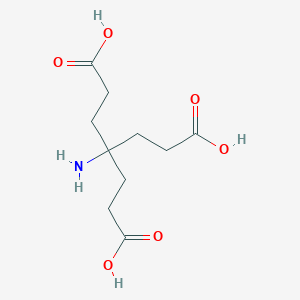
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the cyano group and the 1,4-dioxide functionality in this compound enhances its reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile can be synthesized through the Beirut reaction, which involves the reaction of benzofuroxane with active methylene nitriles . The reaction typically requires the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,4-dioxide functionality to the corresponding quinoxaline.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential use as antibiotics and anticancer agents.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile involves the generation of reactive oxygen species (ROS) and the induction of DNA damage . The compound interacts with cellular components, leading to oxidative stress and apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline 1,4-dioxide: Shares the core structure but lacks the cyano and dimethyl groups.
2-Aminoquinoxaline 1,4-dioxide: Contains an amino group instead of the cyano group.
3-Amino-1,2,4-benzotriazine 1,4-dioxide: A closely related structure with similar biological activities.
Uniqueness
6,7-Dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile is unique due to the presence of both the cyano and dimethyl groups, which enhance its reactivity and biological properties. These functional groups contribute to its potent antimicrobial and anticancer activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
171880-76-5 |
|---|---|
Fórmula molecular |
C11H9N3O2 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
6,7-dimethyl-1-oxido-4-oxoquinoxalin-4-ium-2-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-10-11(4-8(7)2)14(16)9(5-12)6-13(10)15/h3-4,6H,1-2H3 |
Clave InChI |
DEPCNRPDWXQSTI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
SMILES canónico |
CC1=CC2=C(C=C1C)[N+](=O)C=C(N2[O-])C#N |
Sinónimos |
2-Quinoxalinecarbonitrile, 6,7-dimethyl-, 1,4-dioxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)








